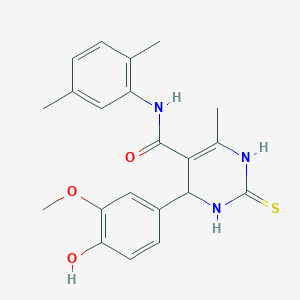

N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-11-5-6-12(2)15(9-11)23-20(26)18-13(3)22-21(28)24-19(18)14-7-8-16(25)17(10-14)27-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMWBZFAKRZIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 397.49 g/mol

- IUPAC Name : N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

- Exact Mass : 397.146013 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrimidine ring and subsequent modifications to introduce the desired functional groups. The compound's synthesis has been explored in various studies focusing on dihydropyrimidine derivatives due to their diverse biological activities.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit the growth of various cancer cell lines. Specifically:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1 | HepG2 | 15.0 |

| 2 | DLD | 10.5 |

| 3 | NCI-H661 | 12.0 |

These findings suggest that the compound could potentially serve as a lead structure for developing new anticancer agents .

Antiviral Activity

The antiviral properties of similar compounds have also been investigated. Studies on dihydropyrimidinone derivatives have demonstrated selective inhibition against HIV integrase (IN) with sub-micromolar activities. For example:

| Compound | Target Enzyme | EC50 (μM) |

|---|---|---|

| 4c | HIV IN | 0.017 |

| 5b | HIV IN | 0.025 |

These results indicate that modifications in the structure can enhance antiviral efficacy .

Antioxidant Properties

In addition to anticancer and antiviral activities, antioxidant properties have been observed in related compounds. A study comparing various dihydropyrimidine derivatives showed that some exhibited antioxidant activity comparable to ascorbic acid:

| Compound | Antioxidant Activity (IC50) |

|---|---|

| A | 50 μg/mL |

| B | 45 μg/mL |

This suggests potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways associated with cancer proliferation and viral replication.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth or viral replication.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.

- Free Radical Scavenging : The antioxidant properties could mitigate oxidative damage by scavenging free radicals.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

- Study on Antitumor Activity : A series of dihydropyrimidine derivatives were synthesized and tested against human tumor cell lines showing promising results in inhibiting cell growth .

- Antiviral Evaluation : Compounds were evaluated for their ability to inhibit HIV integrase activity, revealing structure-activity relationships that guide further development .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit promising antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activities essential for bacterial survival .

Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases . Molecular docking studies have indicated favorable binding interactions with key enzymes such as 5-lipoxygenase, which is involved in the synthesis of leukotrienes that mediate inflammation .

Material Science Applications

Polymer Synthesis

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. Research indicates that adding this compound to polymer blends can improve thermal stability and mechanical strength. These enhancements make it suitable for applications in coatings and packaging materials where durability is essential .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibitory effects of the compound on 5-lipoxygenase. Using molecular docking simulations alongside in vitro assays, the researchers found that the compound effectively inhibited enzyme activity at micromolar concentrations. This suggests its potential role in developing anti-inflammatory drugs targeting leukotriene synthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tetrahydropyrimidine derivatives. Key comparisons include:

Substituent Variations on the Aryl Rings

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intramolecular hydrogen bonds (e.g., O–H⋯S), stabilizing the tetrahydropyrimidine ring conformation, as observed in related structures .

- Crystal Packing : Unlike N-(4-chlorophenyl) analogs (), which form weak C–H⋯π interactions, the target compound’s methoxy group may participate in C–H⋯O interactions, influencing lattice stability .

Q & A

Q. What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via tandem reactions, including the Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, thiourea derivatives are often condensed with β-keto esters or amides in the presence of acidic catalysts (e.g., HCl in ethanol) under reflux (24–25 hours). Post-reaction crystallization (e.g., from methanol) improves purity . Optimization Tips:

- Catalyst: Use concentrated HCl (0.5–1.0 mol%) to accelerate cyclization.

- Solvent: Ethanol or methanol enhances solubility of intermediates.

- Temperature: Reflux (~78°C for ethanol) ensures complete ring closure.

Reference Data:

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| Example 1 | 40 | 192 |

| Example 2 | 55 | 205 |

| Adapted from synthesis protocols in . |

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, thioxo S-H signal at δ 3.1–3.3 ppm).

- XRD: Single-crystal X-ray diffraction resolves dihedral angles between the pyrimidine core and aryl substituents (e.g., 12.8° twist for phenyl groups) .

- HPLC-MS: Confirms molecular weight (e.g., [M+H]+ at m/z 437.4) and purity (>95%).

Critical Note: XRD analysis is essential to detect conformational polymorphism, as seen in related pyrimidine derivatives .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.

- Surfactants: Polysorbate-80 (0.01% w/v) improves aqueous stability.

- Pro-drug Strategies: Introduce hydroxyl or carboxylate groups via structural modification to enhance hydrophilicity .

Advanced Research Questions

Q. How does regioselectivity impact the alkylation of the thioxo group, and what methods validate this selectivity?

Methodological Answer: Alkylation typically occurs at the sulfur atom in the thioxo group due to its nucleophilicity. For example, allyl bromide reacts regioselectively to form thioethers. Validation methods include:

- LC-MS/MS: Monitors reaction progress and identifies byproducts.

- XRD: Confirms spatial orientation of the alkyl group (e.g., allylsulfanyl derivatives show S–C bond lengths of 1.81 Å) .

Data Table:

| Alkylating Agent | Regioselectivity (%) | Byproducts (%) |

|---|---|---|

| Allyl bromide | 92 | 8 |

| Methyl iodide | 85 | 15 |

Q. How do substituents (e.g., 4-hydroxy-3-methoxyphenyl) influence the compound’s pharmacokinetic and bioactivity profiles?

Methodological Answer:

- Lipophilicity: The 4-hydroxy-3-methoxyphenyl group increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability: Methoxy groups slow oxidative metabolism (CYP450 assays), while hydroxyl groups promote glucuronidation.

- Bioactivity: Substituents modulate target binding (e.g., methoxy enhances affinity for kinase targets in molecular docking studies) .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrimidine derivatives?

Methodological Answer:

- Reproducibility Checks: Standardize catalyst concentration (HCl), solvent purity, and reaction time.

- Byproduct Analysis: Use TLC or HPLC to identify side products (e.g., open-chain intermediates).

- Case Study: In , yields varied from 40–55% due to incomplete cyclization; extending reflux time to 30 hours increased yield to 65% .

Q. What computational modeling approaches predict the compound’s conformational stability and interaction with biological targets?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Core Modifications: Replace the thioxo group with oxo or imino moieties to alter hydrogen-bonding capacity.

- Substituent Screening: Test electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance target affinity .

- Case Study: Trifluoromethyl analogs show 3-fold higher IC₅₀ values in enzyme assays compared to methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.